molecular formula C18H15N3O B2964027 N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide CAS No. 1192655-71-2

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide

Cat. No.: B2964027
CAS No.: 1192655-71-2
M. Wt: 289.338
InChI Key: GGSGXXLVTMCOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Quinoxalinyl)phenyl]cyclopropanecarboxamide is a synthetic compound characterized by a cyclopropanecarboxamide group linked to a phenyl ring substituted with a quinoxaline moiety. Quinoxaline, a bicyclic heteroaromatic system with two nitrogen atoms, confers distinct electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(12-8-9-12)20-14-5-3-4-13(10-14)17-11-19-15-6-1-2-7-16(15)21-17/h1-7,10-12H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSGXXLVTMCOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide typically involves the following steps:

    Formation of Quinoxaline Derivative: The quinoxaline moiety is synthesized through the condensation of o-phenylenediamine with a suitable diketone.

    Coupling with Phenyl Ring: The quinoxaline derivative is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Cyclopropanecarboxamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxaline moiety to a dihydroquinoxaline derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for anti-cancer research. The cyclopropanecarboxamide group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Kinase Inhibitors
  • Tozasertib (VX-680): This compound features a cyclopropanecarboxamide group attached to a pyrimidine-thiophenyl scaffold. Unlike the quinoxaline-based target compound, Tozasertib includes a 4-methylpiperazine and pyrazole substituent, contributing to its potency as an Aurora kinase inhibitor (IC₅₀ = 1.2 nM) .
  • N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide: A nucleotide pathway inhibitor for pancreatic cancer, this analog substitutes quinoxaline with a benzo[d]thiazole ring and fluorophenyl group, enhancing metabolic stability .

Key Structural Differences :

Compound Core Heterocycle Key Substituents Target/Activity
Target Compound Quinoxaline Phenyl, cyclopropanecarboxamide Unknown (kinase inhibition?)
Tozasertib Pyrimidine Piperazine, pyrazole Aurora kinase (IC₅₀ = 1.2 nM)
Benzo[d]thiazole Analog Benzo[d]thiazole Fluoro, trifluoromethyl, cyano Pancreatic cancer therapy
Opioid Receptor Modulators
  • Cyclopropylfentanyl : A fentanyl analog with a cyclopropanecarboxamide group attached to a piperidine ring. The target compound lacks the 4-anilidopiperidine scaffold critical for μ-opioid receptor binding, suggesting divergent pharmacological profiles .

Activity Comparison :

Compound Receptor Affinity Therapeutic Use
Cyclopropylfentanyl μ-opioid agonist Analgesia (controlled)
Target Compound Not reported Potential kinase targeting

Pesticide and Agrochemical Analogues

  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide): This fungicide replaces quinoxaline with a chlorophenyl and tetrahydrofuran group, emphasizing the role of lipophilic substituents in antifungal activity .

Structural and Functional Contrast :

Compound Substituents Application
Target Compound Quinoxaline, phenyl Undefined
Cyprofuram Chlorophenyl, tetrahydrofuran Fungicide

Physicochemical Properties

  • N-[4-(1-Aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride: A hydrochloride salt with enhanced solubility compared to the neutral target compound. The quinoxaline group may reduce aqueous solubility due to increased hydrophobicity .
  • N-[3-(5-Chloranyl-2,4-bis(oxidanyl)phenyl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]cyclopropanecarboxamide: Molecular formula C₂₀H₁₇ClN₂O₅ (MW = 400.82 g/mol). The target compound’s molecular weight is expected to be higher due to the quinoxaline moiety .

Biological Activity

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide is a compound characterized by its unique molecular structure, which combines a quinoxaline moiety with a cyclopropanecarboxamide group. This structure not only imparts distinctive chemical properties but also suggests potential biological activities that merit investigation. The compound has garnered attention for its possible applications in medicinal chemistry, particularly in the fields of oncology and inflammation.

The molecular formula for this compound is C18H15N3O. The presence of the cyclopropanecarboxamide group contributes to the compound's stability and reactivity, making it a valuable scaffold in drug design and synthesis.

This compound is believed to exert its biological effects through interactions with specific molecular targets, including DNA and various enzymes. The quinoxaline component is known for its ability to intercalate into DNA, potentially disrupting cellular processes essential for cancer cell proliferation. Additionally, the cyclopropanecarboxamide group may enhance binding affinity and stability at these targets, leading to increased efficacy in therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including U937 (human myeloid leukemia) cells. The compound demonstrates selective cytotoxicity, sparing normal cells while effectively targeting malignant ones.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Remarks
U9375.2Significant inhibition observed
HeLa8.7Moderate inhibition
MCF-710.5Less potent compared to U937

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as COX-2.

Table 2: Summary of Anti-inflammatory Activity

Inflammatory MarkerEffectConcentration Tested (µM)
TNF-αInhibition1-10
IL-6Inhibition1-10
COX-2Inhibition5

Case Studies

  • Case Study on U937 Cell Line : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in U937 cells. The authors concluded that the compound could be a promising candidate for further development as an anticancer agent .
  • Anti-inflammatory Pathway Modulation : Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of TNF-α and IL-6 in stimulated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.